Dimethyl (2Z)-3-amino-2-pentenedioate

Description

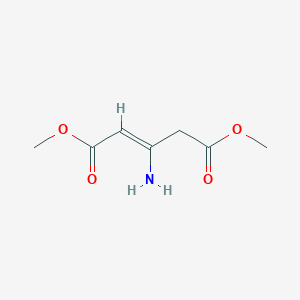

Dimethyl (2Z)-3-amino-2-pentenedioate is an α,β-unsaturated ester derivative featuring a conjugated dienoate backbone with a Z-configuration at the C2 double bond and an amino substituent at the C3 position. Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.17 g/mol. The compound’s structure combines ester functionalities (methoxycarbonyl groups) and an amine group, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or amino acid analogs .

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

dimethyl (Z)-3-aminopent-2-enedioate |

InChI |

InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3/b5-3- |

InChI Key |

CIDSYVVJNVVERM-HYXAFXHYSA-N |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/N |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-aminopent-2-enedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of dimethyl 3-aminopent-2-enedioate may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and optimized reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-aminopent-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Dimethyl (2Z)-3-amino-2-pentenedioate has shown promising results in anticancer research. Studies indicate that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. It has been effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death . This property makes it a candidate for developing new antibiotics in the face of rising antibiotic resistance.

Agricultural Applications

2.1 Herbicidal Activity

this compound has been investigated for its herbicidal properties. Studies suggest that it can inhibit the growth of certain weeds by affecting their metabolic pathways. The compound's ability to selectively target specific plant species while being less harmful to crops presents a potential for use in sustainable agriculture.

2.2 Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Research indicates that its application can lead to improved yield and resilience in crops under adverse conditions, such as drought or salinity .

Material Science

3.1 Polymer Synthesis

In material science, this compound is being explored for its role in synthesizing new polymers. Its functional groups allow for the formation of copolymers with desirable mechanical properties and thermal stability. This application is particularly relevant in developing materials for packaging and construction industries .

3.2 Nanomaterial Development

The compound is also being studied for its potential use in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mechanism of Action

The mechanism by which dimethyl 3-aminopent-2-enedioate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Dimethyl Fumarate (DMF)

Dimethyl fumarate (DMF, C₆H₈O₄) is a structurally related α,β-unsaturated ester but lacks the amino substituent. Key differences include:

DMF’s trans-configuration and lack of an amino group enhance its electrophilicity, enabling covalent modification of the Keap1-Nrf2 pathway for anti-inflammatory effects. In contrast, the amino group in this compound may facilitate nucleophilic reactions or metal coordination, broadening its utility in catalysis .

Comparison with Methyl 2-[(2-Cyano-2-(pyridinyl)ethenyl)amino]propenoates

Methyl/ethyl derivatives of amino propenoates (e.g., Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate, C₁₃H₁₂N₄O₂) share the amino-α,β-unsaturated ester motif but incorporate additional cyano and heteroaryl groups. These compounds are used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acids, highlighting their role in constructing complex heterocycles.

The absence of electron-withdrawing groups (e.g., cyano) in this compound may render its double bond less reactive toward nucleophilic attack but more suitable for regioselective additions .

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative (C₁₃H₁₉NO₂) contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond activation.

The amino group in this compound could similarly coordinate metals, though its ester groups might reduce stability compared to benzamide derivatives .

Reactivity Profile

- Nucleophilic Attack : The electron-deficient double bond is susceptible to nucleophilic additions (e.g., thiols, amines).

- Metal Coordination: The amino group may act as a ligand in catalysis, though steric hindrance from ester groups could limit efficacy.

- Tautomerization: Potential for keto-enol tautomerism, depending on solvent and pH.

Biological Activity

Dimethyl (2Z)-3-amino-2-pentenedioate, also known as DMAPD, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMAPD, focusing on its synthesis, mechanisms of action, biological effects, and potential applications in medicine.

Chemical Structure and Synthesis

DMAPD is characterized by its unique structure, which features a pentenedioate backbone with an amino group. The synthesis of DMAPD typically involves multi-step organic reactions, often starting from readily available precursors. Common synthetic pathways include:

- Protection of Functional Groups : The amino group is often protected to prevent unwanted reactions during subsequent steps.

- Formation of the Pentenedioate : This step usually involves the reaction of suitable carboxylic acid derivatives with the protected amino compound.

- Deprotection : The final step involves removing the protecting group to yield the active compound.

Enzyme Interaction

DMAPD has been studied for its interactions with various enzymes, particularly those involved in metabolic pathways. Research indicates that DMAPD can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as:

- Antioxidant Activity : DMAPD exhibits potential antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit enzymes like dehydropeptidase I, which plays a role in drug metabolism and renal function. This inhibition can enhance the efficacy of certain antibiotics by preventing their degradation .

Antiproliferative Effects

Recent studies have demonstrated that DMAPD possesses antiproliferative activity against various cancer cell lines. For instance:

- In Vitro Studies : DMAPD has shown significant inhibitory effects on human cancer cell lines such as pancreatic adenocarcinoma and colorectal carcinoma, with IC50 values in the submicromolar range .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Pancreatic Adenocarcinoma | 0.3-1.8 | Strong antiproliferative activity |

| Colorectal Carcinoma | 0.4 | Effective against multiple cancer types |

| Lung Carcinoma | 0.6 | Exhibited selective toxicity |

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that DMAPD could reduce reactive oxygen species in cultured cells, suggesting its role in cellular protection mechanisms .

- Cancer Treatment Potential : In a series of experiments involving various human cancer cell lines, DMAPD derivatives were found to significantly inhibit cell growth and induce apoptosis, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Insights : The binding studies revealed that DMAPD interacts with nucleic acids, leading to alterations in DNA structure and function. This interaction suggests a dual mechanism where DMAPD not only inhibits enzyme activity but also interferes with genetic material, further contributing to its antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.